Benzoic acid;3-methylpent-1-yn-1-ol
Description
Benzoic acid (C₆H₅COOH) is a simple aromatic carboxylic acid with a benzene ring and a carboxyl group. It is widely used as a preservative in food, pharmaceuticals, and cosmetics due to its antimicrobial properties . Its molecular weight is 122.12 g/mol, and it exhibits moderate solubility in water (2.9 g/L at 20°C) and higher solubility in organic solvents like ethanol .
3-Methylpent-1-yn-1-ol (C₆H₁₀O) is an alkyne alcohol with a terminal triple bond and a hydroxyl group.
Properties
CAS No. |
104911-36-6 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
benzoic acid;3-methylpent-1-yn-1-ol |
InChI |
InChI=1S/C7H6O2.C6H10O/c8-7(9)6-4-2-1-3-5-6;1-3-6(2)4-5-7/h1-5H,(H,8,9);6-7H,3H2,1-2H3 |
InChI Key |
PXRHMTXWQIPDAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C#CO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;3-methylpent-1-yn-1-ol can be achieved through several methods. One common approach involves the reaction of benzoic acid with 3-methylpent-1-yn-1-ol under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;3-methylpent-1-yn-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in 3-methylpent-1-yn-1-ol can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The carboxyl group in benzoic acid can be reduced to form a primary alcohol.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives of benzoic acid.
Scientific Research Applications
Benzoic acid;3-methylpent-1-yn-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid;3-methylpent-1-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the hydroxyl group in 3-methylpent-1-yn-1-ol can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring in benzoic acid can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Biosensor Recognition
Benzoic acid derivatives exhibit varying interactions with biological systems. A biosensor (sBAD) designed for para-hydroxybenzoic acid (pHBA) showed promiscuity toward benzoic acid and para-aminobenzoic acid (pABA), with sensitivity influenced by substituent position (para > ortho > meta) rather than chemical nature . This suggests steric and electronic factors dominate recognition.
Table 1: Substituent Effects on Biosensor Response
| Compound | Substituent Position | Relative Sensitivity |
|---|---|---|
| Benzoic acid | None (parent) | Moderate |
| Para-hydroxybenzoic acid | Para | High |
| Ortho-hydroxybenzoic acid | Ortho | Moderate |
| Meta-hydroxybenzoic acid | Meta | Low |
Metal Complexation and Thermal Behavior
Benzoic acid forms stable complexes with lanthanides, with applications in photophysics and magnetism. For example, terbium chelates with benzoic acid derivatives exhibit luminescent properties modulated by pH and surfactants . Thermodynamic studies reveal enthalpy of combustion values for benzoic acid range from -3228.6 kJ/mol to -3226.3 kJ/mol, depending on measurement techniques .
Table 2: Thermodynamic Data for Benzoic Acid and Derivatives
| Compound | ΔH Combustion (kJ/mol) | Melting Point (°C) |
|---|---|---|
| Benzoic acid | -3228.6 | 122.4 |
| Methyl benzoate | -3520.2 | -12.5 |
| Isopropyl benzoate | -4875.1 | 18.5 |
Data from thermochemical studies
Comparison with Similar Alcohols and Alkynols
While direct data on 3-methylpent-1-yn-1-ol are scarce, related compounds provide insights:
- 3-Methyl-3-butenyl acetate (CAS 5205-07-2): This ester, derived from a branched alcohol, is used in fragrances due to its fruity odor .
- 4-(3-Hydroxy-3-methylbutynyl) methyl benzoate (CAS 33577-98-9): Combines a benzoate group with a hydroxy-alkynyl substituent, demonstrating the role of alkynols in modifying solubility and bioactivity .
Table 3: Structural Analogues of 3-Methylpent-1-yn-1-ol
| Compound | Functional Groups | Applications |
|---|---|---|
| 3-Methylpent-1-yn-1-ol | Terminal alkyne, hydroxyl | Synthetic intermediate (hypothetical) |
| 3-Methyl-3-butenyl acetate | Ester, branched alkene | Fragrance industry |
| 4-(3-Hydroxy-3-methylbutynyl) methyl benzoate | Benzoate, alkynol | Pharmaceutical research |
Inferred from related compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
